molecular formula C10H23NO2Si B11886716 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine

3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine

Cat. No.: B11886716
M. Wt: 217.38 g/mol
InChI Key: SLNDFPRFCHEGQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidine derivative with an additional oxygen-containing functional group.

Scientific Research Applications

3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions . The pyrrolidine ring can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine include:

The uniqueness of this compound lies in its combination of a pyrrolidine ring and a trimethylsilyl group, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

IUPAC Name

trimethyl-[2-(pyrrolidin-3-yloxymethoxy)ethyl]silane

InChI

InChI=1S/C10H23NO2Si/c1-14(2,3)7-6-12-9-13-10-4-5-11-8-10/h10-11H,4-9H2,1-3H3

InChI Key

SLNDFPRFCHEGQM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCOC1CCNC1

Origin of Product

United States

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